Cas no 177362-58-2 (4-Bromo-2-ethyl-7-methoxy-2,3-dihydro-1H-inden-1-one)
4-Bromo-2-ethyl-7-methoxy-2,3-dihydro-1H-inden-1-one Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-2-ethyl-7-methoxy-2,3-dihydro-1H-inden-1-one
- 4-bromo-2-ethyl-7-methoxy-2,3-dihydroinden-1-one
- AKOS016007140
- DTXSID60441516
- MXBWVNHYOUMNQE-UHFFFAOYSA-N
- MFCD18072921
- A881468
- SCHEMBL8740800
- DB-367435
- 177362-58-2
- 1H-Inden-1-one, 4-bromo-2-ethyl-2,3-dihydro-7-methoxy-
- 4-bromo-2-ethyl-7-methoxy-1-indanone
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- MDL: MFCD18072921
- Inchi: 1S/C12H13BrO2/c1-3-7-6-8-9(13)4-5-10(15-2)11(8)12(7)14/h4-5,7H,3,6H2,1-2H3
- InChI Key: MXBWVNHYOUMNQE-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C2C(C(CC)CC=21)=O)OC
Computed Properties
- Exact Mass: 268.00989g/mol
- Monoisotopic Mass: 268.00989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 26.3Ų
4-Bromo-2-ethyl-7-methoxy-2,3-dihydro-1H-inden-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A079000552-1g |
4-Bromo-2-ethyl-7-methoxy-2,3-dihydro-1H-inden-1-one |
177362-58-2 | 95% | 1g |
400.00 USD | 2021-06-15 | |
| Chemenu | CM122385-1g |
4-bromo-2-ethyl-7-methoxy-2,3-dihydro-1H-inden-1-one |
177362-58-2 | 95% | 1g |
$*** | 2023-03-30 | |
| Ambeed | A407855-1g |
4-Bromo-2-ethyl-7-methoxy-2,3-dihydro-1H-inden-1-one |
177362-58-2 | 95+% | 1g |
$251.0 | 2024-04-22 | |
| Crysdot LLC | CD12131902-1g |
4-Bromo-2-ethyl-7-methoxy-2,3-dihydro-1H-inden-1-one |
177362-58-2 | 95+% | 1g |
$299 | 2024-07-24 |
4-Bromo-2-ethyl-7-methoxy-2,3-dihydro-1H-inden-1-one Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 4-Bromo-2-ethyl-7-methoxy-2,3-dihydro-1H-inden-1-one
Comprehensive Overview of 4-Bromo-2-ethyl-7-methoxy-2,3-dihydro-1H-inden-1-one (CAS No. 177362-58-2)
4-Bromo-2-ethyl-7-methoxy-2,3-dihydro-1H-inden-1-one (CAS No. 177362-58-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This brominated indanone derivative is characterized by its unique molecular structure, which includes a bromo substituent at the 4-position, an ethyl group at the 2-position, and a methoxy group at the 7-position. These functional groups contribute to its reactivity and potential applications in drug discovery and advanced material synthesis.
The compound’s CAS number 177362-58-2 is a critical identifier for researchers and regulatory bodies, ensuring precise tracking in chemical databases. Its systematic name, 4-Bromo-2-ethyl-7-methoxy-2,3-dihydro-1H-inden-1-one, reflects its IUPAC nomenclature, which is essential for accurate communication in scientific literature. The presence of the dihydro-1H-inden-1-one core structure makes it a valuable scaffold for designing bioactive molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents.
In recent years, the demand for 4-Bromo-2-ethyl-7-methoxy-2,3-dihydro-1H-inden-1-one has surged due to its role in high-throughput screening and medicinal chemistry. Researchers are exploring its potential as a building block for small-molecule therapeutics, especially in oncology and neurodegenerative disease research. Its bromine moiety facilitates further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in modern organic synthesis.
From an industrial perspective, the compound’s methoxy and ethyl groups enhance its solubility in organic solvents, making it suitable for process chemistry and scale-up production. This attribute aligns with the growing trend toward green chemistry, where efficient synthesis and minimal waste generation are prioritized. Laboratories and manufacturers often seek CAS 177362-58-2 for its reproducibility and compatibility with automated synthesis platforms.
The versatility of 4-Bromo-2-ethyl-7-methoxy-2,3-dihydro-1H-inden-1-one extends to material science, where it serves as a precursor for organic semiconductors and photovoltaic materials. Its conjugated system and electron-withdrawing bromo group make it a candidate for designing light-emitting diodes (LEDs) and solar cell components. These applications are particularly relevant amid the global push for renewable energy technologies.
Quality control and analytical characterization of CAS No. 177362-58-2 rely on advanced techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These methods ensure the compound’s purity and stability, which are critical for research and commercial use. Suppliers often provide certificates of analysis (CoA) to meet regulatory standards, addressing the increasing demand for transparency in chemical sourcing.
In summary, 4-Bromo-2-ethyl-7-methoxy-2,3-dihydro-1H-inden-1-one (CAS No. 177362-58-2) is a multifaceted compound with broad applications in pharmaceuticals, material science, and organic synthesis. Its structural features and reactivity profile make it a subject of ongoing research, particularly in the context of drug discovery and sustainable technology. As scientific advancements continue, this compound is poised to play a pivotal role in addressing contemporary challenges in health and energy.
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